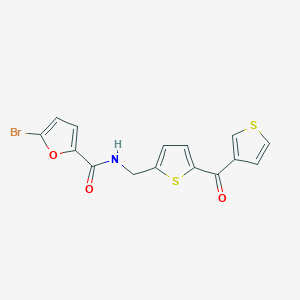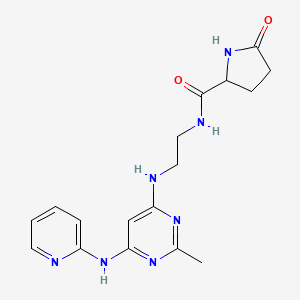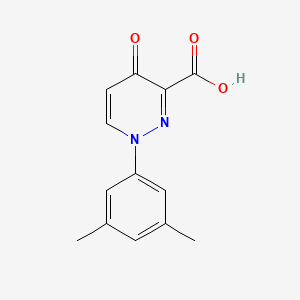![molecular formula C13H16N2O6S B2697365 1-{4-[(Methoxycarbonyl)amino]benzenesulfonyl}pyrrolidine-2-carboxylic acid CAS No. 1008946-47-1](/img/structure/B2697365.png)
1-{4-[(Methoxycarbonyl)amino]benzenesulfonyl}pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(Methoxycarbonyl)amino]benzenesulfonyl}pyrrolidine-2-carboxylic acid is a complex organic compound with the molecular formula C13H16N2O6S This compound is notable for its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and a methoxycarbonylamino group
Preparation Methods
The synthesis of 1-{4-[(Methoxycarbonyl)amino]benzenesulfonyl}pyrrolidine-2-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is typically introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the Methoxycarbonylamino Group: This group can be introduced through a reaction with methoxycarbonyl chloride and an amine.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{4-[(Methoxycarbonyl)amino]benzenesulfonyl}pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or sulfonates.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[(Methoxycarbonyl)amino]benzenesulfonyl}pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1-{4-[(Methoxycarbonyl)amino]benzenesulfonyl}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to proteins and enzymes, potentially inhibiting or modifying their activity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of protein-protein interactions.
Comparison with Similar Compounds
1-{4-[(Methoxycarbonyl)amino]benzenesulfonyl}pyrrolidine-2-carboxylic acid can be compared with similar compounds such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their substitution patterns and biological activities.
Pyrrolidine-2-one: Similar in structure but lacks the sulfonyl and methoxycarbonylamino groups, leading to different chemical properties and applications.
Pyrrolidine-2,5-diones: These compounds have additional carbonyl groups, affecting their reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(methoxycarbonylamino)phenyl]sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-21-13(18)14-9-4-6-10(7-5-9)22(19,20)15-8-2-3-11(15)12(16)17/h4-7,11H,2-3,8H2,1H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXNCTIKDNVKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2697283.png)

![6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane](/img/structure/B2697287.png)
![1-methyl-4-{4-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2697289.png)
![N-[(1-ethylcyclopropyl)methyl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2697290.png)

![(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid](/img/structure/B2697295.png)
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid](/img/structure/B2697296.png)


![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2697301.png)
![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)

